1-Benzyl-2-tetralone
Description
Structure
3D Structure
Properties
CAS No. |
61034-42-2 |
|---|---|
Molecular Formula |
C17H16O |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
1-benzyl-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C17H16O/c18-17-11-10-14-8-4-5-9-15(14)16(17)12-13-6-2-1-3-7-13/h1-9,16H,10-12H2 |
InChI Key |
NWPYKGGVMRGJTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C(C2=CC=CC=C21)CC3=CC=CC=C3 |
Origin of Product |
United States |
Historical Context and Evolution of Tetralone Synthesis
The journey of tetralone synthesis began in the late 19th century. In 1893, Eugen Bamberger and Wilhelm Lodter first synthesized 2-tetralone (B1666913) through the dehydrohalogenation of 3-chloro-2-tetralol using hot alkali. wikipedia.org Early methods for synthesizing tetralones, particularly 1-tetralones, often involved intramolecular Friedel-Crafts reactions. wikipedia.org A classic example is the cyclization of 4-phenylbutanoic acid, which can be prepared from benzene (B151609) and succinic anhydride (B1165640) via a Haworth reaction. wikipedia.org Over the years, a variety of methods have been developed to synthesize these crucial compounds. orgsyn.org
The synthesis of 2-tetralones has historically been more challenging than their 1-tetralone (B52770) counterparts. Early practical methods included the reduction of β-naphthyl methyl ether with sodium and alcohol or liquid ammonia, and the high-pressure catalytic hydrogenation of β-naphthol. orgsyn.org More contemporary and cleaner approaches have been developed, such as a single-stage acylation-cycloalkylation process reacting a 1-alkene with a substituted phenylacetic acid in a trifluoroacetic anhydride and phosphoric acid system. nih.gov This method avoids the use of harsh reagents like thionyl chloride and aluminum trichloride. nih.gov
The evolution of synthetic methods has been driven by the need for more efficient, selective, and environmentally benign processes. The development of catalysts, such as those based on palladium for Heck reactions and bismuth(III)bis(trifluoromethanesulfonyl)amide for Friedel-Crafts cyclizations, has significantly improved the accessibility of tetralones. wikipedia.orgtandfonline.com
Significance of the 2 Tetralone Scaffold in Contemporary Organic Synthesis
The 2-tetralone (B1666913) scaffold is a valuable building block in modern organic synthesis, finding applications in the creation of complex molecules with significant biological activity. edu.krd Its structure is a key component in a variety of natural products and pharmaceuticals. researchgate.net
The versatility of the 2-tetralone framework allows for its use in the synthesis of:
Pharmaceuticals: 2-Tetralone is an intermediate in the production of several drugs, including the antipsychotic spirodone, the anti-inflammatory nepinalone, and the estrogen receptor modulator trioxifene. wikipedia.org
Natural Products: The tetralone core is present in numerous natural products, such as terpenoids and steroids, making it a crucial starting material in their total synthesis. rsc.orgsemanticscholar.org
Heterocyclic Compounds: The reactivity of the 2-tetralone structure facilitates its use in the construction of various heterocyclic systems.
Recent research has highlighted the utility of tetralone derivatives in advanced synthetic methodologies like cascade reductive Friedel-Crafts alkylation and cyclization reactions. The ability to introduce a wide range of substituents onto the tetralone skeleton further enhances its importance in creating diverse molecular architectures. researchgate.net
Unique Synthetic Challenges Associated with 1 Substituted 2 Tetralones
Established Reaction Pathways for this compound
Two high-yielding methods for the preparation of 1-substituted-2-tetralones, including the benzyl (B1604629) derivative, have been developed utilizing well-established chemical reactions. These methods offer efficient routes to a class of compounds that are otherwise expensive and challenging to synthesize. mdpi.com
Epoxide Isomerization Strategy.psu.edu
A successful and highly efficient route for synthesizing this compound involves the acid-catalyzed rearrangement of an epoxide intermediate. This method, however, has shown limitations with other 1-aryl and 1-alkyl substitutions.
The synthesis commences with the preparation of the precursor, 1-benzyl-3,4-dihydronaphthalene. This is achieved through a two-step sequence starting from 1-tetralone (B52770). The first step involves a Grignard reaction with benzylmagnesium bromide. The resulting alcohol is then dehydrated without purification using p-toluenesulfonic acid in refluxing toluene, yielding 1-benzyl-3,4-dihydronaphthalene in 90% yield.
For a typical procedure using zinc iodide, the solid catalyst is heated under vacuum and then cooled. A solution of the epoxide in benzene (B151609) is added, and the mixture is refluxed for one hour. After cooling and washing with water, the solvent is removed to afford the final product.
Table 1: Yields for the Epoxide Isomerization Strategy
| Step | Reagents and Conditions | Yield |
| Dehydration of Grignard product | p-toluenesulfonic acid, refluxing toluene, 1 h | 90% |
| Epoxidation of alkene | m-CPBA, methylene (B1212753) chloride, 1.5 h | 96% |
| Rearrangement of epoxide | Boron trifluoride etherate or zinc iodide | 98-99% |
| Overall Yield | 85% |
Multi-Step Synthesis via 1-Benzyl-1,2-epoxy-tetralin
Diol Dehydration Strategy.psu.edu
As a complementary and more universally convenient approach, a diol dehydration strategy has also been developed. researchgate.net This method is particularly useful for synthesizing various 1-substituted-2-tetralones, including those where the epoxide method is less effective.
This pathway also begins with the 1-substituted-Δ¹-tetralins, such as 1-benzyl-3,4-dihydronaphthalene. These are then subjected to dihydroxylation using osmium tetraoxide in aqueous t-butyl alcohol with trimethylamine (B31210) N-oxide as a co-oxidant. This step affords the corresponding 1,2-tetralindiols in high yields of 88–91%.
Mechanistically, it is proposed that both the diol dehydration and the epoxide isomerization proceed through a common enol intermediate which then leads to the final 2-tetralone product.
Table 2: Yields for the Diol Dehydration Strategy
| Step | Reagents and Conditions | Yield |
| Dihydroxylation of alkene | Osmium tetraoxide, aqueous t-butyl alcohol, trimethylamine N-oxide | 88-91% |
| Dehydration of diol | Zinc iodide, benzene | 93-97% |
| Overall Yield | 79-85% |
Four-Step Sequence via 1,2-Tetralindiols
Comparative Analysis of Synthetic Routes: Efficiency and Yields
Two prominent methods for the synthesis of this compound are the multi-step "epoxide method" and the one-pot "acylation-cyclization" approach.
In contrast, the acylation-cyclization method offers a more direct, one-pot synthesis. This reaction involves the Friedel-Crafts acylation of allylbenzene (B44316) with phenylacetyl chloride in the presence of aluminum chloride (AlCl₃). tandfonline.com The proposed mechanism involves the initial acylation of the ethylenic group of allylbenzene, which is unusual as acylation typically occurs on the aromatic ring. The resulting intermediate is then believed to undergo an intramolecular cyclialkylation to produce 4-benzyl-2-tetralone. tandfonline.com While this method is attractive due to its single-step nature, the reported yields are not high, and attempts to optimize the reaction by altering temperature or duration did not lead to significant improvements. tandfonline.com
Interactive Table: Comparison of Synthetic Routes to this compound
| Feature | Epoxide Method | Acylation-Cyclization Method |
| Starting Materials | 1-Tetralone, Benzylmagnesium bromide | Allylbenzene, Phenylacetyl chloride |
| Number of Steps | 4 | 1 |
| Overall Yield | ~85% | Not reported as high tandfonline.com |
| Key Intermediates | Alkene, Epoxide | Acylated alkene (proposed) tandfonline.com |
| Key Reagents | Grignard reagent, m-CPBA, BF₃·OEt₂/ZnI₂ | AlCl₃ tandfonline.com |
| Advantages | High overall yield, well-defined steps | One-pot procedure, direct |
| Disadvantages | Multi-step process | Low yield, potential for side reactions |
General Synthetic Approaches to 2-Tetralone Derivatives and their Applicability
The synthesis of the 2-tetralone core is a crucial aspect of various synthetic campaigns. Several general strategies have been developed, which can be adapted for the preparation of a wide range of substituted derivatives.
1,2-Carbonyl Transposition of 1-Tetralone Derivatives
The transformation of readily available 1-tetralone derivatives into the less accessible 2-tetralone isomers is a powerful and frequently employed strategy. google.com This "1,2-carbonyl transposition" effectively moves the carbonyl group from the C1 to the C2 position. The "epoxide method" described for this compound is a classic example of this approach.
A more recent, general protocol for this transformation involves converting the starting ketone into its corresponding alkenyl triflate. This intermediate then undergoes a palladium/norbornene-catalyzed regioselective α-amination, followed by ipso-hydrogenation using a bifunctional H/N donor. The resulting "transposed enamine" can be hydrolyzed to furnish the 1,2-carbonyl-migrated product. acs.org This method has been successfully applied to a variety of α-tetralone derivatives, including those with substituents on both the aromatic and aliphatic rings, providing the desired β-tetralones in good yields. acs.org
Intramolecular Cyclization Reactions
Building the tetralone ring system through intramolecular cyclization is a cornerstone of 2-tetralone synthesis. These methods typically involve creating a suitable acyclic precursor containing an aromatic ring and a side chain that can cyclize to form the second six-membered ring.
A versatile method for synthesizing 2-tetralones involves the oxidative intramolecular cyclization of δ-aryl-β-dicarbonyl compounds. wikipedia.orgnih.govresearchgate.net In a notable example, cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) is used as an inexpensive and effective single-electron oxidizing agent. researchgate.net This reaction proceeds under mild conditions (room temperature in methanol) with short reaction times. researchgate.net The process is initiated by the oxidation of the β-dicarbonyl moiety to form a radical, which then attacks the tethered aromatic ring to forge the new carbon-carbon bond.
The efficiency of this cyclization is influenced by the electronic nature of the aromatic ring. For instance, δ-aryl-β-diketones with unsubstituted aryl rings and β-ketoesters have been shown to cyclize efficiently, affording 2-tetralone products in moderate to good yields. wikipedia.orgresearchgate.net
Table: CAN-Mediated Cyclization of δ-Aryl-β-dicarbonyl Compounds researchgate.net
| Substrate (1) | R¹ | R² | Product (2) | Yield (%) |
| 1a | Me | Me | 2a | 73 |
| 1b | OEt | Me | 2b | 85 |
| 1c | Ph | Me | 2c | 77 |
Reaction conditions: 1 equiv δ-aryl-β-dicarbonyl, 2.2 equiv CAN, MeOH, rt, N₂, 4 h. researchgate.net
The Friedel-Crafts reaction and its variants are fundamental tools for constructing the tetralone framework. uol.dersc.org Intramolecular Friedel-Crafts acylation of 4-arylbutanoic acids is a classic approach to synthesize 1-tetralones, which can then serve as precursors for 2-tetralones. rsc.org This cyclization is typically promoted by strong acids like polyphosphoric acid. nih.gov
More direct routes to 2-tetralones using Friedel-Crafts logic have also been developed. Titanium tetrachloride (TiCl₄) has been used to promote the intramolecular cyclization of precursors like 4-aryl-2-hydroxybutanal diethyl acetals and 4-methoxy-5-arylethyl-1,3-dioxolan-2-ones, providing a variety of substituted 2-tetralones in high yields. uol.de These reactions are applicable to substrates with both electron-donating and electron-withdrawing groups on the aromatic ring. uol.de
Cyclization of δ-Aryl-β-dicarbonyl Substrates
Reduction of Substituted 2-Methoxynaphthalene (B124790) Precursors
Another established pathway to 2-tetralone derivatives involves the reduction of substituted 2-methoxynaphthalenes. google.com The classic approach utilizes a Birch-type reduction with sodium metal in an alcohol solvent, followed by hydrolysis of the resulting enol ether with dilute acid to furnish the β-tetralone. google.com For example, 2-methoxynaphthalene can be reduced with sodium and ethanol (B145695) to give 2-tetralone in a 56% yield after hydrolysis. google.com This method is also applicable to substituted 2-methoxynaphthalenes. google.com
More recently, alternative and potentially safer reduction methods have been explored. One such method employs a nano photocatalyst under ultraviolet irradiation to reduce 2,7-dimethoxynaphthalene, which upon hydrolysis, can yield 7-methoxy-2-tetralone (B1200426) with reported yields as high as 85%. This photocatalytic approach avoids the use of high-risk sodium metal and operates at room temperature.
Mechanistic Studies of 1 Benzyl 2 Tetralone Chemical Transformations
Elucidation of Acid-Catalyzed Rearrangement Mechanisms
The synthesis of 1-substituted-2-tetralones, including 1-benzyl-2-tetralone, can be efficiently achieved through acid-catalyzed rearrangements of suitable precursors, such as epoxides and diols. Mechanistic studies have revealed the pathways of these transformations, highlighting the roles of key intermediates.
An efficient route to this compound involves the acid-catalyzed isomerization of 1-benzyl-1,2-epoxy-tetralin. This precursor is synthesized from 1-tetralone (B52770) in a multi-step sequence. The process begins with a Grignard reaction of 1-tetralone with benzylmagnesium bromide, followed by dehydration of the resulting alcohol to yield 1-benzyl-3,4-dihydronaphthalene. Subsequent epoxidation of this alkene with an agent like m-chloroperbenzoic acid (m-CPBA) furnishes 1-benzyl-1,2-epoxy-tetralin.
The crucial step is the rearrangement of this epoxide, which is catalyzed by Lewis acids such as boron trifluoride etherate or zinc iodide. The reaction proceeds with high yields, providing this compound. The mechanism of this isomerization is believed to proceed through the formation of a carbocation intermediate upon protonation or coordination of the Lewis acid to the epoxide oxygen. This is followed by a 1,2-hydride shift to form the more stable benzylic carbocation, which then collapses to the enol form of the final ketone. Tautomerization of the enol then yields the this compound.
Table 1: 1 -> 2-Tetralone (B1666913) Transposition via Epoxide Method
| Entry | R | R' | Reagent | Yield (%) |
| 1 | H | Me | BF₃·OEt₂ | 99 |
| 2 | H | Me | ZnI₂ | 94 |
| 3 | H | Ph | BF₃·OEt₂ | 96 |
| 4 | H | Ph | ZnI₂ | 95 |
| 5 | H | Bn | BF₃·OEt₂ | 99 |
| 6 | H | Bn | ZnI₂ | 98 |
This table summarizes the yields for the acid-catalyzed rearrangement of various 1-substituted-1,2-epoxy-tetralins to the corresponding 2-tetralones.
A complementary method for the synthesis of 1-substituted-2-tetralones is the selective dehydration of 1,2-tetralindiols. These diols can be prepared by the dihydroxylation of 1-substituted-3,4-dihydronaphthalenes. The subsequent acid-catalyzed dehydration of these diols, for instance using zinc iodide, also affords the corresponding 2-tetralones in high yields.
The mechanism of this dehydration is thought to involve the protonation of one of the hydroxyl groups, followed by the elimination of a water molecule to form a carbocation. Similar to the epoxide rearrangement, a 1,2-hydride shift can occur, leading to the formation of an enol intermediate which then tautomerizes to the final ketone product. This pathway underscores the versatility of acid catalysis in achieving the desired 1,2-carbonyl transposition.
Table 2: 1 -> 2-Tetralone Transposition via Diol Method
| Entry | R | R' | Reagent | Yield (%) |
| 1 | H | Me | BF₃·OEt₂ | 97 |
| 2 | H | Me | ZnI₂ | 93 |
| 3 | H | Ph | BF₃·OEt₂ | 94 |
| 4 | H | Ph | ZnI₂ | 93 |
| 5 | H | Bn | BF₃·OEt₂ | 95 |
| 6 | H | Bn | ZnI₂ | 94 |
This table presents the yields for the acid-catalyzed dehydration of various 1-substituted-1,2-tetralindiols to the corresponding 2-tetralones.
Mechanism of Diol Dehydration
Mechanistic Investigations of Intramolecular Cyclization Reactions
The formation of the 2-tetralone skeleton often involves an intramolecular cyclization as a key step. Various strategies have been developed that rely on the cyclization of acyclic precursors. Mechanistic studies of these reactions provide insight into the factors that control the regioselectivity and efficiency of ring closure.
One such approach involves the cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN)-mediated intramolecular cyclization of δ-aryl-β-dicarbonyl compounds. beilstein-journals.orgresearchgate.net In this radical-based mechanism, a single-electron oxidation of the β-dicarbonyl moiety generates a radical intermediate. This radical then undergoes an intramolecular addition to the tethered aromatic ring, forming a cyclohexadienyl radical. beilstein-journals.org A subsequent oxidation and deprotonation lead to the formation of the 2-tetralone ring system. beilstein-journals.org Computational studies have indicated that the success of this cyclization is dependent on the stability of the intermediate cyclohexadienyl radical. beilstein-journals.orgresearchgate.net
Another metal-free approach describes the synthesis of functionalized 2-tetralones through a carbanion-induced ring transformation of 2H-pyran-2-ones. thieme-connect.com The proposed mechanism initiates with the nucleophilic attack of a carbanion on the pyran-2-one ring, leading to an intermediate that undergoes intramolecular cyclization. thieme-connect.com Subsequent decarboxylation and dehydration yield a spirocyclic ketal, which can then be hydrolyzed to the desired 2-tetralone. thieme-connect.com
Titanium tetrachloride has also been employed to promote the intramolecular cyclization of 4-aryl-2-hydroxybutanal diethyl acetals to furnish 2-tetralones. researchgate.net This transformation is believed to proceed through a tandem sequence involving the formation of an oxonium ion, followed by an intramolecular Friedel-Crafts alkylation, deethoxylation, and finally tautomerization to yield the 2-tetralone. researchgate.net
Furthermore, the Dieckmann condensation, an intramolecular Claisen condensation of a diester, represents a classical method for forming cyclic β-keto esters, which are direct precursors to cyclic ketones like 2-tetralone. libretexts.org The mechanism involves the formation of an enolate which then attacks the other ester group in an intramolecular fashion, followed by the elimination of an alkoxide to form the cyclic β-keto ester. libretexts.org
Reaction Kinetics of Key Synthetic Steps
The study of reaction kinetics provides quantitative data on the rates of chemical transformations and helps to elucidate reaction mechanisms. While detailed kinetic studies specifically on the synthesis of this compound are not extensively reported, kinetic investigations of related reactions involving the tetralone core offer valuable insights.
For instance, a study on the bromide ion-promoted elimination reaction of 2-benzyl-2-bromo-4,4-dimethyl-1-tetralone in acetonitrile (B52724) has been reported, indicating that kinetic analysis is a tool used to understand the reactivity of substituted tetralones. acs.orgacs.org
In a different study, the kinetics of the acid-catalyzed Knoevenagel condensation between 5-methoxy-1-tetralone (B1585004) and glyoxylic acid were investigated. mdpi.com The reaction was found to follow a pseudo-first-order kinetic model, and the activation energy was determined, highlighting the temperature sensitivity of the reaction. mdpi.com The yields of the product, (E)-2-(5-methoxy-1-oxo-3,4-dihydronaphthalen-2(1H)-ylidene)acetic acid, were found to increase with temperature. mdpi.com
Table 3: Kinetic Parameters for the Knoevenagel Condensation of 5-Methoxy-1-tetralone mdpi.com
| Temperature (°C) | Yield (%) | k (min⁻¹) |
| 75 | 90.30 | 0.0016 |
| 80 | 93.75 | 0.0020 |
| 85 | 94.16 | 0.0023 |
This table shows the yield and pseudo-first-order rate constant (k) for the acid-catalyzed Knoevenagel condensation of 5-methoxy-1-tetralone with glyoxylic acid at different temperatures. mdpi.com
Additionally, research on the dynamic kinetic resolution of β-ketoesters to form tetralone derivatives via an intramolecular cross-benzoin reaction has provided mechanistic insights, including the observation of competing aldol (B89426) and benzoin (B196080) pathways. acs.orgnih.gov It was found that a retro-aldol-irreversible benzoin process is crucial for the predominance of the benzoin product, and that the nature of the catalyst can accelerate the rate of the benzoin transformation. acs.orgnih.gov Such studies underscore the importance of reaction kinetics in understanding and controlling the outcomes of complex chemical transformations leading to substituted tetralones.
Computational Chemistry and Theoretical Modeling of 1 Benzyl 2 Tetralone
Density Functional Theory (DFT) Studies in Reaction Pathway Elucidation
Density Functional Theory (DFT) is a prominent quantum chemical method used to investigate the electronic structure of many-body systems. sumitomo-chem.co.jp It is particularly valuable for elucidating complex reaction pathways by calculating the energies of reactants, products, intermediates, and transition states. sumitomo-chem.co.jp DFT studies on systems related to 2-tetralones have successfully rationalized reaction outcomes and guided synthetic efforts. grafiati.com
A transition state is a high-energy, transient configuration along a reaction coordinate that represents the energy barrier reactants must overcome to become products. numberanalytics.comtutorchase.com Analyzing the structure and energy of this state is fundamental to understanding reaction kinetics. tutorchase.com DFT calculations are instrumental in modeling these fleeting structures and constructing detailed energy profiles for a given reaction.
Computational studies on the palladium-catalyzed α-arylation of ketones, such as 2-methyltetralone (a close analog of 1-benzyl-2-tetralone), have mapped out the complete reaction energy profile. researchgate.netebi.ac.uk These studies identified the key steps, including oxidative addition, transmetalation, and reductive elimination. researchgate.netebi.ac.uk The calculations revealed that the reductive elimination step, which forms the crucial C-C bond, is often the rate-determining and stereo-determining step of the reaction. acs.org The activation free energies (ΔG‡) for these steps can be precisely calculated, providing a quantitative measure of the reaction's feasibility. sumitomo-chem.co.jp For instance, in one modeled reaction, the activation Gibbs free energy for a transmetalation step was estimated to be 24.8 kcal/mol. sumitomo-chem.co.jp
Table 1: Computed Activation Energies for Key Reaction Steps
| Reaction Step | Catalyst System Analogy | Computed Parameter | Value (kcal/mol) | Reference |
|---|---|---|---|---|
| Reductive Elimination (vinylogous) | [Pd((R)-BINAP)] | ΔG‡ (for R-product) | 31.69 | acs.org |
| Reductive Elimination (vinylogous) | [Pd((R)-BINAP)] | ΔG‡ (for S-product) | 30.94 | acs.org |
| Concerted Metalation-Deprotonation (CMD) | Pd/N11 ligand | Activation Free Energy | 22.2 | nih.gov |
| Concerted Metalation-Deprotonation (CMD) | Pd/N9 ligand | Activation Free Energy | 23.3 | nih.gov |
This table presents data from computational studies on related ketone systems to illustrate typical energy barriers calculated via DFT.
In molecules with multiple reactive sites, such as this compound, predicting where a reaction will occur (site selectivity) and with what orientation (regiochemistry) is a significant challenge. DFT computational studies have proven effective in rationalizing the observed selectivity in reactions involving tetralone derivatives. grafiati.com For example, in the ceric ammonium (B1175870) nitrate (B79036) (CAN)-mediated cyclization to form 2-tetralones, DFT calculations showed that the successful formation of the product depends on the stability of the cyclohexadienyl radical intermediates. grafiati.com These calculations were further used to explain the observed site selectivity in the final products. grafiati.com
Similarly, in rhodium-catalyzed reactions, ligand choice can control whether a reaction proceeds with α- or β-selectivity. nih.gov Computational analysis helps to understand how different ligands influence the transition state energies, thereby dictating the regiochemical outcome. nih.gov In reactions of 1,2,4,5-tetrazines, computational studies helped to explain why solvent choice dramatically shifts the reaction from a 3,6-cycloaddition to a 1,4-cycloaddition, attributing the change to the stabilization of specific molecular orbitals through hydrogen bonding. nih.govdicp.ac.cn This type of analysis is directly applicable to understanding how the benzyl (B1604629) group and the tetralone core of this compound might direct incoming reagents.
Analysis of Transition States and Energy Profiles
Computational Analysis of Stereoselective Transformations
Creating molecules with a specific three-dimensional arrangement (stereochemistry) is a cornerstone of modern organic synthesis. Computational modeling is a powerful tool for understanding the origins of stereoselectivity. researchgate.netebi.ac.uk For reactions involving tetralone derivatives, DFT has been used to analyze the transition structures that lead to different stereoisomers. acs.org
In the enantioselective Pd-catalyzed α-arylation of 2-methyltetralone, detailed analysis of the stereodetermining transition states allowed researchers to establish the origin of the reaction's enantioselectivity. researchgate.netebi.ac.uk By comparing the energies of the transition states leading to the (R) and (S) products, the models could correctly predict the major product observed experimentally. acs.org The energy difference between these competing transition states (ΔΔG‡) directly correlates to the enantiomeric excess (ee) of the reaction. For example, a ΔΔG‡ range of 1.76–1.95 kcal/mol was calculated for a reaction using an (R)-Difluorphos ligand, corresponding to the experimentally observed 85-90% ee. acs.org These analyses often reveal subtle non-covalent interactions, such as steric repulsion or C-H···O interactions, that stabilize one transition state over the other. researchgate.net
Table 2: Calculated Stereoselectivity Data from an Analogous System
| Ligand | Substrate | Predicted Major Product | Calculated ΔΔG‡ (kcal/mol) | Corresponding Experimental ee (%) | Reference |
|---|---|---|---|---|---|
| (R)-BINAP | 2-methyltetralone | (R) | 1.55 | ~75% | researchgate.net |
| (R)-Difluorphos | 2-methyltetralone | (R) | 1.76 - 1.95 | 85 - 90% | acs.org |
This table shows how computational analysis of the arylation of 2-methyltetralone can predict stereochemical outcomes.
Molecular Modeling to Understand Chemical Reactivity and Interactions
Beyond specific reaction pathways, molecular modeling can provide fundamental insights into the intrinsic reactivity of a molecule like this compound. Techniques such as the analysis of molecular orbitals (e.g., HOMO and LUMO), electrostatic potential maps, and reactivity descriptors derived from DFT calculations can predict the most reactive sites in a molecule. biointerfaceresearch.comnih.gov
For instance, molecular modeling has been used to rationalize the unexpectedly high thiol reactivity of certain chalcone (B49325) analogs compared to tetralone derivatives. mdpi.com These calculations can model the bioconjugation of molecules with biological nucleophiles like cysteine, providing a mechanistic basis for observed biological effects. mdpi.com In studies of tyrosinase inhibitors based on a benzylidene-tetralone scaffold, molecular docking and DFT analysis were performed to understand how the compounds fit into the enzyme's active site and to assess their stability and reactivity. researchgate.net Such models can reveal crucial interactions, like hydrogen bonding or π-π stacking, between the ligand and protein residues, guiding the design of more potent derivatives. nih.govresearchgate.net
Q & A
Q. What are the key degradation products of this compound under oxidative conditions, and how can they be identified?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
